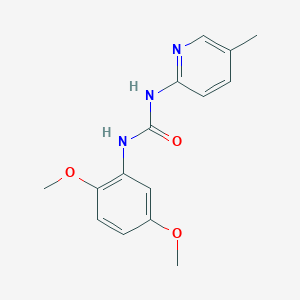
(3,5-dimethoxybenzyl)(2-naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)(2-naphthylmethyl)amine, commonly known as NaphDMB, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and mescaline. In recent years, NaphDMB has been studied extensively for its unique properties and potential use in various fields of research.
作用機序
The mechanism of action of NaphDMB is not fully understood, but it is believed to interact with the serotonin and dopamine receptors in the brain. Specifically, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to interact with the dopamine transporter, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
NaphDMB has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, which can have potential implications for its use as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of NaphDMB as a research tool is its unique pharmacological properties. It has been shown to interact with the serotonin and dopamine systems in the brain, making it a useful tool for studying these systems. However, one of the limitations of NaphDMB is its potential for abuse. It has been shown to have psychoactive effects, making it a potential drug of abuse.
将来の方向性
There are many potential future directions for research on NaphDMB. One area of interest is its potential use as a therapeutic agent for various mental health disorders. It has been shown to have antidepressant and anxiolytic effects, making it a promising candidate for further study. Another area of interest is its potential use as a tool in neuroscience research. It has been shown to interact with the serotonin and dopamine systems in the brain, making it a useful tool for studying these systems. Overall, NaphDMB is a promising compound with many potential applications in the fields of neuroscience and mental health research.
合成法
The synthesis of NaphDMB is a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde and 2-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods including recrystallization and column chromatography. The synthesis of NaphDMB requires specialized equipment and expertise, making it a challenging compound to produce.
科学的研究の応用
NaphDMB has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising areas of study is its use as a tool in neuroscience research. NaphDMB has been shown to interact with the serotonin and dopamine receptors in the brain, making it a useful tool for studying these systems. It has also been studied for its potential use in treating various mental health disorders such as depression and anxiety.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-16(11-20(12-19)23-2)14-21-13-15-7-8-17-5-3-4-6-18(17)9-15/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICFBQAGDWYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)


![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)


